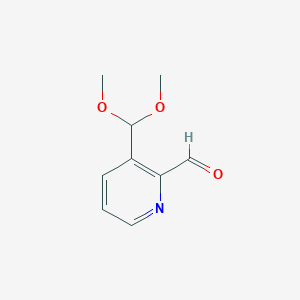
6-(Methoxycarbonyl)pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxycarbonyl)pyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H6N2O4 It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)pyridazine-3-carboxylic acid typically involves the esterification of pyridazine-3-carboxylic acid. One common method is the reaction of pyridazine-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester derivative . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
6-(Methoxycarbonyl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
科学的研究の応用
6-(Methoxycarbonyl)pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(Methoxycarbonyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Pyridazine-3-carboxylic acid: A closely related compound with similar structural features but lacking the methoxycarbonyl group.
6-Methyl-3-pyridazinecarboxylic acid: Another derivative with a methyl group instead of the methoxycarbonyl group.
Uniqueness
6-(Methoxycarbonyl)pyridazine-3-carboxylic acid is unique due to the presence of the methoxycarbonyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
特性
分子式 |
C7H6N2O4 |
|---|---|
分子量 |
182.13 g/mol |
IUPAC名 |
6-methoxycarbonylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(12)5-3-2-4(6(10)11)8-9-5/h2-3H,1H3,(H,10,11) |
InChIキー |
UWMJHJCVUQBYRX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NN=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)



![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)



![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)




![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
